

## Irpagratinib's Covalent Engagement of Cys552: A Technical Overview

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Compound of Interest		
Compound Name:	Irpagratinib	
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This technical guide provides an in-depth analysis of the mechanism of action of **irpagratinib** (ABSK011), a highly selective and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The core focus of this document is the covalent binding of **irpagratinib** to the Cysteine 552 (Cys552) residue within the ATP-binding pocket of FGFR4, a key interaction for its therapeutic effect, particularly in hepatocellular carcinoma (HCC) characterized by FGF19 overexpression.

## Mechanism of Action: Irreversible Inhibition of FGFR4

**Irpagratinib** is an orally bioavailable small molecule that demonstrates potent and selective inhibition of FGFR4.[1] Its mechanism relies on the formation of a covalent bond with Cys552, a non-catalytic cysteine residue present in the hinge region of the FGFR4 kinase domain.[2] This irreversible binding locks the receptor in an inactive state, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1] The presence of a cysteine at this position is unique to FGFR4 among the FGFR family members, providing a structural basis for **irpagratinib**'s high selectivity.

#### **Quantitative Analysis of Inhibitor Potency**



While specific kinetic data for the covalent binding of **irpagratinib** to FGFR4 are not extensively published, the available information indicates a high degree of potency. The half-maximal inhibitory concentration (IC50) for **irpagratinib** against FGFR4 is reported to be less than 10 nM.[2] To provide a comparative context for the potency of covalent FGFR4 inhibitors targeting the Cys552 residue, the following table includes data for other representative compounds.

Compoun d	Target	IC50 (nM)	K_i (nM)	k_inact (s <sup>-1</sup> )	k_inact/K _i (M <sup>-1</sup> s <sup>-1</sup> )	Referenc e
Irpagratinib (ABSK011)	FGFR4	< 10	N/A	N/A	N/A	[2]
Compound 7B	FGFR4	N/A	5.7 ± 0.17	1.3 x 10 <sup>-3</sup> ± 3.1 x 10 <sup>-5</sup>	2.32 x 10 <sup>5</sup> ± 2.2 x 10 <sup>3</sup>	[3]
BLU9931	FGFR4	N/A	13.5 ± 0.46	1.7 x 10 <sup>-3</sup> ± 4.8 x 10 <sup>-5</sup>	1.26 x 10 <sup>5</sup> ± 950	[3]
Compound 7A	FGFR4	N/A	37.9 ± 1.78	1.7 x 10 <sup>-3</sup> ± 6.6 x 10 <sup>-5</sup>	4.47 x 10 <sup>4</sup> ± 420	[3]

N/A: Not Available in public literature.

# Experimental Protocols for Characterizing Covalent Binding

The confirmation of irreversible covalent binding of an inhibitor like **irpagratinib** to its target kinase involves a combination of biochemical and biophysical methods. The following are detailed, generalized protocols for key experiments used in this characterization.

## Mass Spectrometry for Confirmation of Covalent Adduct Formation



Objective: To confirm the formation of a covalent bond between **irpagratinib** and FGFR4 and to identify the specific residue modified.

#### Methodology:

- Incubation: Recombinant FGFR4 kinase domain is incubated with a molar excess of
  irpagratinib at room temperature for a defined period (e.g., 1-2 hours) to ensure complete
  reaction. A control sample with DMSO is run in parallel.
- Sample Preparation: The protein-inhibitor mixture is desalted to remove unbound inhibitor and buffer components.
- Intact Protein Analysis: The molecular weight of the intact FGFR4 protein (both treated and control) is determined using high-resolution mass spectrometry (e.g., ESI-Q-TOF). A mass shift corresponding to the molecular weight of **irpagratinib** in the treated sample confirms covalent binding.
- · Peptide Mapping:
  - The protein samples are denatured, reduced, and alkylated.
  - The proteins are then digested into smaller peptides using a specific protease (e.g., trypsin).
  - The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The MS/MS spectra are searched against the FGFR4 protein sequence. The
  peptide containing the Cys552 residue is identified, and a mass shift corresponding to the
  addition of irpagratinib on this specific peptide in the treated sample confirms the site of
  covalent modification.

#### X-ray Crystallography for Structural Elucidation

Objective: To obtain a high-resolution three-dimensional structure of the **irpagratinib**-FGFR4 complex to visualize the covalent bond and the binding mode of the inhibitor.

#### Methodology:

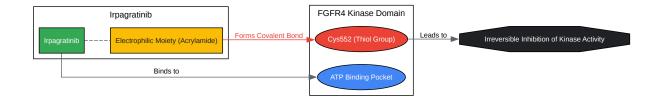


- Protein Expression and Purification: The kinase domain of human FGFR4 is expressed in a suitable system (e.g., insect or bacterial cells) and purified to high homogeneity.
- Co-crystallization:
  - The purified FGFR4 protein is incubated with a molar excess of irpagratinib to ensure complete covalent modification.
  - The protein-inhibitor complex is then subjected to crystallization screening using various precipitants, buffers, and additives.
- Data Collection: Once suitable crystals are obtained, they are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction data are collected.
- Structure Determination and Refinement:
  - The diffraction data are processed, and the structure is solved using molecular replacement with a known FGFR kinase structure as a search model.
  - The electron density map is inspected to confirm the presence and orientation of irpagratinib and the covalent linkage to the thiol group of Cys552.
  - The structural model is refined to high resolution. The final structure provides atomic-level details of the interactions between **irpagratinib** and the FGFR4 active site.

## Visualizing the Molecular Interactions and Pathways Irpagratinib's Covalent Binding to FGFR4 Cys552

The following diagram illustrates the logical relationship of **irpagratinib**'s covalent modification of Cys552 within the FGFR4 active site, leading to the inhibition of its kinase activity.





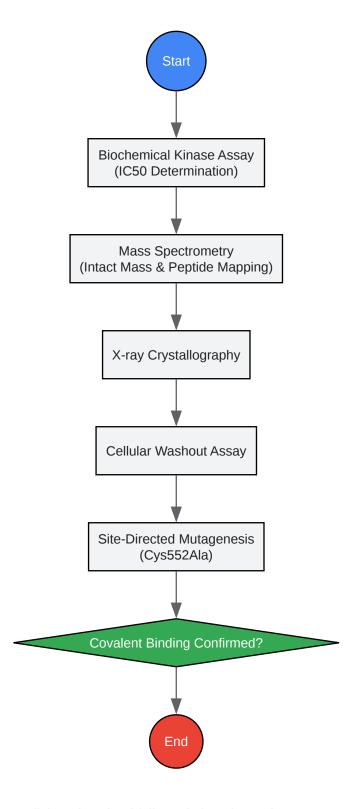
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Caption: Covalent modification of FGFR4 Cys552 by irpagratinib.

### **Experimental Workflow for Confirming Covalent Inhibition**

This diagram outlines the typical experimental workflow to confirm that a compound acts as an irreversible covalent inhibitor.





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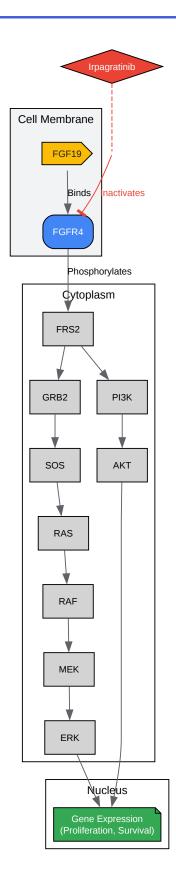
Caption: Workflow for characterizing a covalent kinase inhibitor.



## Disruption of the FGFR4 Signaling Pathway by Irpagratinib

Upon binding of its ligand, FGF19, FGFR4 dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. **Irpagratinib**'s irreversible binding to FGFR4 blocks these downstream signals.





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Caption: Irpagratinib-mediated inhibition of the FGFR4 signaling pathway.



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#### References

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